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Compound of Interest

Compound Name: 2-Benzoxazolinone

Cat. No.: B145934

This guide provides an in-depth analysis of the spectroscopic data for 2-Benzoxazolinone, a
crucial heterocyclic compound with significant applications in medicinal chemistry and drug
development. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for these
analyses. This document is intended for researchers, scientists, and professionals in the field of
drug development.

Spectroscopic Data Summary

The structural elucidation of 2-Benzoxazolinone is critically supported by a combination of
spectroscopic techniques. The quantitative data obtained from *H NMR, 3C NMR, IR, and MS
are summarized in the tables below for easy reference and comparison.

Table 1: *H NMR Spectroscopic Data of 2-Benzoxazolinone

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

11.6 (approx.) brs - N-H

70-73 m - Ar-H

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and
concentration. The aromatic region typically presents as a complex multiplet. The N-H proton is
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broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data of 2-Benzoxazolinone

Chemical Shift (d) ppm

Assignment

154.0 (approx.)

C=0 (Carbonyl)

142.5 (approx.)

C-O (Aromaitic)

131.0 (approx.)

C-N (Aromatic)

124.0 (approx.) Ar-C
122.0 (approx.) Ar-C
110.0 (approx.) Ar-C
109.5 (approx.) Ar-C

Note: These are approximate chemical shifts. The aromatic carbons will show distinct signals,

though specific assignment often requires advanced NMR techniques.

Table 3: IR Spectroscopic Data of 2-Benzoxazolinone

Wavenumber (cm—2) Intensity Assignment

3250 - 3100 Strong, Broad N-H Stretch

1770 -1720 Strong C=0 Stretch (Lactam)

1610 - 1580 Medium C=C Stretch (Aromatic)

1480 - 1450 Medium C=C Stretch (Aromatic)

1250 - 1200 Strong C-O Stretch

760 - 740 Strong C-H Bend (Ortho-disubstituted)

Table 4: Mass Spectrometry Data of 2-Benzoxazolinone
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miz Relative Intensity (%) Assighment

135 100 [M]* (Molecular lon)[1][2]
107 ~40 [M - COJ*

79 ~35 [M - CO - COJ* or [CeHsN]*
78 ~20 [CeHaN]*

52 ~25 [CaHa]*

Data obtained from Electron lonization (El) Mass Spectrometry.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Benzoxazolinone are provided
below. These protocols are designed to be a practical guide for researchers in a laboratory
setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for tH and 3C NMR Analysis of Aromatic Compounds
e Sample Preparation:
o Accurately weigh 5-10 mg of 2-Benzoxazolinone for *H NMR and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry NMR tube. DMSO-ds is often preferred for its ability to
dissolve a wide range of compounds and for observing exchangeable protons like N-H.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
e Instrument Parameters:

o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better
resolution of aromatic signals.
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o 'HNMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

Number of Scans: 8-16 scans for a reasonably concentrated sample.

o 13C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: Typically 0-200 ppm.[3]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are often required due to the low natural
abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum to obtain a flat baseline.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-ds at 2.50
ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.
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2.2 Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis using the KBr Pellet Method
e Sample Preparation:
o Thoroughly clean and dry an agate mortar and pestle.

o Weigh approximately 1-2 mg of 2-Benzoxazolinone and 100-200 mg of dry,
spectroscopic grade Potassium Bromide (KBr).[4]

o First, grind the 2-Benzoxazolinone in the mortar to a fine powder.
o Add the KBr and grind the mixture thoroughly to ensure a homogenous sample.
o Transfer the powdered mixture to a pellet die.

o Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few
minutes to form a transparent or translucent pellet.

e Instrument Parameters:
o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
o Scan Range: Typically 4000-400 cm~1.
o Resolution: 4 cm™1.
o Number of Scans: 16-32 scans are usually sufficient.

o Background: A background spectrum of a pure KBr pellet should be collected and
subtracted from the sample spectrum.

o Data Analysis:
o lIdentify the characteristic absorption bands in the spectrum.

o Correlate the observed bands with the functional groups present in 2-Benzoxazolinone
(e.g., N-H stretch, C=0 stretch, aromatic C=C stretch).
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2.3 Mass Spectrometry (MS)
Protocol for Electron lonization (El) Mass Spectrometry of Small Molecules
e Sample Introduction:

o Ensure the 2-Benzoxazolinone sample is pure and dry.

o Introduce a small amount of the sample into the mass spectrometer. For volatile
compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

o The sample is vaporized by heating in the ion source.
* lonization:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion ([M]*), and to fragment into
smaller, characteristic ions.

e Mass Analysis:

o The positively charged ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o A detector records the abundance of each ion.
o Data Interpretation:

o The resulting mass spectrum plots the relative intensity of ions as a function of their m/z
ratio.

o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information. The fragmentation of 2-
Benzoxazolinone typically involves the loss of CO.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Benzoxazolinone.

General Workflow for Spectroscopic Analysis of 2-Benzoxazolinone
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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